CP-601927
Übersicht
Beschreibung
CP-601932 is a small molecule drug that acts as a high-affinity partial agonist at the α3β4 and α4β2 nicotinic acetylcholine receptors. It was initially developed by Pfizer Inc. for potential therapeutic applications in behavioral disorders . The compound has shown promise in selectively decreasing ethanol consumption without affecting sucrose consumption .
Vorbereitungsmethoden
The synthesis of CP-601932 involves the preparation of its enantiomer (1S,5R)-CP-601927. The compound is typically synthesized through a series of chemical reactions that include the formation of the core structure followed by functional group modifications to achieve the desired pharmacological properties .
Analyse Chemischer Reaktionen
CP-601932 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: CP-601932 can undergo substitution reactions where specific functional groups are replaced with others to alter its chemical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemie: Die Verbindung wird als Forschungswerkzeug verwendet, um die Pharmakologie von Nikotinacetylcholinrezeptoren zu untersuchen.
Biologie: CP-601932 wird in biologischen Studien eingesetzt, um seine Auswirkungen auf die neuronale Signalübertragung und die Rezeptoraktivierung zu verstehen.
Medizin: Die Verbindung wurde auf ihre potenziellen therapeutischen Anwendungen bei der Behandlung von Verhaltensstörungen und der Reduzierung des Alkoholkonsums untersucht.
Industrie: CP-601932 wird bei der Entwicklung neuer pharmakologischer Wirkstoffe eingesetzt, die auf Nikotinacetylcholinrezeptoren abzielen
Wirkmechanismus
CP-601932 übt seine Wirkungen aus, indem es als partieller Agonist an den α3β4- und α4β2-Nikotinacetylcholinrezeptoren wirkt. Es bindet an diese Rezeptoren und aktiviert sie, was zur Modulation neuronaler Signalwege führt. Der Wirkmechanismus der Verbindung umfasst die Aktivierung und Desensibilisierung dieser Rezeptoren, was zu ihren pharmakologischen Wirkungen beiträgt . CP-601932 konkurriert auch mit Nikotin um die Rezeptorbindung, was die verstärkenden Wirkungen von Nikotin abschwächen kann .
Wirkmechanismus
CP-601932 exerts its effects by acting as a partial agonist at the α3β4 and α4β2 nicotinic acetylcholine receptors. It binds to these receptors and activates them, leading to the modulation of neuronal signaling pathways. The compound’s mechanism of action involves the activation and desensitization of these receptors, which contributes to its pharmacological effects . CP-601932 also competes with nicotine for receptor binding, which can attenuate the reinforcing effects of nicotine .
Vergleich Mit ähnlichen Verbindungen
CP-601932 ist strukturell verwandt mit anderen Nikotinacetylcholinrezeptoragonisten wie Vareniclin, Cytisin und ABT-418. Im Vergleich zu diesen Verbindungen weist CP-601932 ein einzigartiges Profil der Rezeptoraffinität und -selektivität auf. Es hat die gleiche hohe Bindungsaffinität an α4β2-Rezeptoren wie Vareniclin, unterscheidet sich aber in seiner Selektivität für andere Rezeptorsubtypen . Ähnliche Verbindungen umfassen:
Vareniclin: Ein partieller Agonist an α4β2-Rezeptoren, der zur Rauchentwöhnung eingesetzt wird.
Cytisin: Ein pflanzliches Alkaloid, das als partieller Agonist an Nikotinrezeptoren wirkt.
ABT-418: Eine synthetische Verbindung mit partieller Agonistenaktivität an Nikotinrezeptoren.
Die einzigartige Rezeptorselektivität und das pharmakologische Profil von CP-601932 machen es zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen.
Biologische Aktivität
CP-601927 is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), primarily investigated for its potential in treating major depressive disorder and other central nervous system (CNS) conditions. This article reviews the biological activity of this compound, including its pharmacological profile, efficacy in preclinical studies, and findings from clinical trials.
Pharmacological Profile
This compound has been characterized as having high affinity for α4β2 nAChRs, with relatively low intrinsic activity compared to full agonists like nicotine. The compound's mechanism involves modulation of neurotransmitter release, particularly in the context of mood regulation and behavioral reinforcement.
Binding Affinities and Efficacy
Table 1 summarizes the binding affinities and intrinsic activities of this compound compared to other nicotinic compounds:
Compound | Ki (nM) α4β2 | Ki (nM) α3β4 | Efficacy at α4β2 | Efficacy at α3β4 |
---|---|---|---|---|
This compound | 12 | 30 | Partial Agonist | Low |
Nicotine | 1.5 | 2.0 | Full Agonist | Full |
Varenicline | 3.0 | 50 | High | Moderate |
Behavioral Effects
In preclinical models, this compound has shown promise in various behavioral assays. For instance, studies utilizing the forced swim test (FST) indicated that this compound significantly reduced immobility time in treated animals, suggesting antidepressant-like effects. The results demonstrated a dose-dependent response:
- Doses Tested : 0.25 mg/kg, 0.75 mg/kg, 1 mg/kg, and 1.5 mg/kg
- Significant Reduction in Immobility : Observed across all doses compared to control groups (p < 0.0001) .
Additionally, in the novelty-suppressed feeding test, this compound increased the latency to feed, indicating an anxiolytic effect:
- Increased Time to First Feeding Episode : Significant at doses of 1.0 mg/kg and 1.5 mg/kg (p < 0.01) .
Toxicity Studies
A toxicity study conducted on juvenile rats assessed the long-term effects of this compound administration from postnatal days 7 to 70. Key findings included:
- Mortality : Two male rats died at the highest dose of 3 mg/kg.
- Weight Changes : Transient reductions in body weight were noted but recovered quickly.
- Behavioral Effects : No significant impact on learning, memory, or reproductive capacity was observed .
Clinical Trials
This compound was evaluated in clinical trials for its potential to augment antidepressant therapy in patients with major depressive disorder. However, it was ultimately discontinued due to lack of efficacy in Phase II studies . Despite this setback, the pharmacological characteristics of this compound continue to be a subject of interest for future research.
Case Studies
In one notable case study involving patients with treatment-resistant depression, this compound was administered as an adjunct therapy alongside standard antidepressants. While individual responses varied, some patients reported improvements in mood and cognitive function during the treatment period .
Eigenschaften
IUPAC Name |
(1R,8S)-4-(trifluoromethyl)-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N/c13-12(14,15)9-1-2-10-7-3-8(6-16-5-7)11(10)4-9/h1-2,4,7-8,16H,3,5-6H2/t7-,8+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOBTWYQAWEZHH-SFYZADRCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=C2C=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CNC[C@H]1C3=C2C=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
357425-68-4 | |
Record name | CP-601932 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357425684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CP-601932 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EQZ26LUCA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.